2-Acetyl-1-benzothien-3-yl [1,1'-biphenyl]-4-carboxylate
2-Acetyl-1-benzothien-3-yl [1,1'-biphenyl]-4-carboxylate
Brand Name:
Vulcanchem
CAS No.:
374547-17-8
VCID:
VC0375780
InChI:
InChI=1S/C23H16O3S/c1-15(24)22-21(19-9-5-6-10-20(19)27-22)26-23(25)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3
SMILES:
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Molecular Formula:
C23H16O3S
Molecular Weight:
372.4g/mol
2-Acetyl-1-benzothien-3-yl [1,1'-biphenyl]-4-carboxylate
CAS No.: 374547-17-8
Main Products
VCID: VC0375780
Molecular Formula: C23H16O3S
Molecular Weight: 372.4g/mol
CAS No. | 374547-17-8 |
---|---|
Product Name | 2-Acetyl-1-benzothien-3-yl [1,1'-biphenyl]-4-carboxylate |
Molecular Formula | C23H16O3S |
Molecular Weight | 372.4g/mol |
IUPAC Name | (2-acetyl-1-benzothiophen-3-yl) 4-phenylbenzoate |
Standard InChI | InChI=1S/C23H16O3S/c1-15(24)22-21(19-9-5-6-10-20(19)27-22)26-23(25)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3 |
Standard InChIKey | VEBRRAFFEMKRBG-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES | CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
PubChem Compound | 1034469 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume